Home > Products > Screening Compounds P81504 > N-Propargyl-1(S)-aminoindan
N-Propargyl-1(S)-aminoindan - 185517-74-2

N-Propargyl-1(S)-aminoindan

Catalog Number: EVT-253715
CAS Number: 185517-74-2
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“N-Propargyl-1(S)-aminoindan” is a compound that is used as a synthetic scaffold for the synthesis of bioactive molecules . It possesses important pharmacological activities and is widely used in organic chemistry for the preparation of complex bioactive compounds .


Synthesis Analysis

The synthesis of “N-Propargyl-1(S)-aminoindan” involves a process where 1-indanone is reacted with propargylamine in the presence of a mixture of sodium borohydride and acetic acid . This reaction results in the formation of N-propargyl-1-aminoindane . There are also other methods for the synthesis of propargylamine, most of which are based on the metal-catalyzed activation of terminal alkyne .

Rasagiline (N-propargyl-1(R)-aminoindan)

Compound Description: Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) [, , ]. It is an FDA-approved drug for the treatment of Parkinson’s disease [, ]. Rasagiline has been shown to improve motor function and reduce "off" time in patients with Parkinson's disease []. Additionally, rasagiline has demonstrated neuroprotective properties in both in vitro and in vivo studies [, , , ].

Relevance: Rasagiline is the R-enantiomer of N-Propargyl-1(S)-aminoindan. They share the same core structure of N-propargyl-1-aminoindan, differing only in the chirality at the 1-carbon position [, ].

6-Hydroxy-N-propargyl-1(R)-aminoindan (R-HPAI)

Compound Description: R-HPAI is an analogue of Rasagiline that also acts as a covalent inhibitor of MAO-A and MAO-B [, ]. Compared to Rasagiline, it shows lower isozyme specificity [].

Relevance: R-HPAI shares the same core structure and R-chirality as N-Propargyl-1(S)-aminoindan, but with an additional hydroxyl group at the 6-position of the indan ring [, ]. This highlights the impact of substituents on the aminoindan ring for MAO inhibition.

N-Methyl-N-propargyl-1(R)-aminoindan (R-MPAI)

Compound Description: R-MPAI is another Rasagiline analogue and covalent MAO inhibitor with lower isozyme selectivity than Rasagiline []. It forms a flavocyanine adduct with the FAD moiety of MAO enzymes [].

Relevance: R-MPAI and N-Propargyl-1(S)-aminoindan share the same core aminoindan structure, but R-MPAI possesses an additional methyl group on the nitrogen atom and exhibits R-chirality [, ]. This further emphasizes the importance of substitutions on both the nitrogen and the chirality at the 1-carbon position for MAO inhibition.

6-(N-Methyl-N-ethylcarbamoyloxy)-N-propargyl-1(R)-aminoindan (R-CPAI)

Compound Description: R-CPAI is a Rasagiline analogue designed to investigate the effects of a bulky substituent on the aminoindan ring. Unlike the other related compounds, R-CPAI does not form a flavocyanine adduct with the FAD moiety of MAO enzymes [].

Relevance: R-CPAI shares the N-propargyl-1(R)-aminoindan core with N-Propargyl-1(S)-aminoindan, differing by a carbamate substituent at the 6-position of the indan ring []. This compound provides insights into the steric limitations within the MAO active site.

N-Propargyl-1-aminoindan

Compound Description: This compound is the racemic mixture of both N-Propargyl-1(S)-aminoindan and Rasagiline [, , ].

1(R)-Aminoindan

Compound Description: 1(R)-aminoindan is the major metabolite of Rasagiline []. It demonstrates reversible inhibition of both MAO-A and MAO-B [].

Relevance: This compound lacks the propargyl group present in N-Propargyl-1(S)-aminoindan but retains the R-aminoindan moiety []. This difference highlights the contribution of the propargyl group to the irreversible and selective inhibition of MAO-B by Rasagiline.

N-Methyl-1(R)-aminoindan

Compound Description: This compound is an analogue of 1(R)-aminoindan with an additional methyl group on the nitrogen atom. It also acts as a reversible inhibitor of both MAO-A and MAO-B [].

Relevance: Compared to N-Propargyl-1(S)-aminoindan, this compound lacks the propargyl group and features a methyl substituent on the nitrogen atom, while sharing the R-aminoindan core []. This comparison emphasizes the importance of the propargyl group for potent and selective MAO inhibition.

4-Fluoro-N-propargyl-1-aminoindan

Compound Description: This compound is a monofluorinated derivative of N-propargyl-1-aminoindan, investigated for its potential in treating Parkinson's disease and other neurological disorders [].

Relevance: This compound shares the core N-propargyl-1-aminoindan structure with N-Propargyl-1(S)-aminoindan but has a fluorine atom substituted at the 4-position on the indan ring []. This modification highlights the possibility of introducing halogen substituents to the core structure for potential therapeutic benefits.

Ladostigil (TV3326, [(N-propargyl-(3R) 1-(R)-aminoindan-5yl)-ethyl methyl carbamate])

Compound Description: Ladostigil is a multifunctional chimeric compound combining the pharmacophore of rasagiline with the carbamate moiety of the cholinesterase inhibitor rivastigmine []. It is being investigated as a potential treatment for Alzheimer's disease and Lewy body disease [].

Relevance: Ladostigil incorporates the N-propargyl-(R)-aminoindan moiety present in N-Propargyl-1(S)-aminoindan and adds a carbamate group at the 5-position on the indan ring []. This exemplifies the strategy of developing multifunctional compounds based on the core structure of N-Propargyl-1(S)-aminoindan for enhanced therapeutic potential.

M30 (5-[(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline])

Compound Description: M30 is another multifunctional propargylamine derivative that combines the propargylamine moiety of rasagiline with the neuroprotective and brain-permeable iron chelator 8-hydroxyquinoline derivative, VK28 []. It is under investigation as a potential treatment for various neurodegenerative disorders [].

Relevance: Although not directly containing the aminoindan moiety, M30 incorporates the N-propargylamine fragment found in N-Propargyl-1(S)-aminoindan []. This indicates the potential of the propargylamine group in designing multi-target drugs for neurodegenerative diseases.

Overview

N-Propargyl-1(S)-aminoindan, also known as Rasagiline, is a selective and potent irreversible inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of neurodegenerative disorders, particularly Parkinson's disease. Rasagiline is structurally related to selegiline, another MAO-B inhibitor, and exhibits significant stereoselectivity, with the R(+) enantiomer showing higher potency in inhibiting MAO-B compared to its S(-) counterpart.

Source

Rasagiline was first synthesized and characterized in the mid-1990s. Its development was driven by the need for more effective treatments for Parkinson's disease that could provide neuroprotective effects while minimizing side effects associated with other MAO inhibitors. The compound is derived from aminoindans, which are a class of compounds that have shown promise in pharmacological applications.

Classification

N-Propargyl-1(S)-aminoindan belongs to the class of propargylamines, specifically categorized as a substituted indanamine. It is recognized for its role as a monoamine oxidase inhibitor, which is crucial in the metabolism of neurotransmitters such as dopamine.

Synthesis Analysis

Methods

The synthesis of N-Propargyl-1(S)-aminoindan has been explored through various methods, primarily focusing on the reaction of 1-aminoindan with propargyl halides (chlorides or bromides). A notable approach involves protecting the primary amine group of 1-aminoindan before introducing propargyl groups via nucleophilic substitution reactions.

Technical Details

  1. Protection of Amine: The primary amine group on 1-aminoindan is often protected using an ortho-nitrophenyl sulfonyl group.
  2. Nucleophilic Substitution: The protected amine reacts with propargyl chloride or bromide under basic conditions (e.g., using potassium hydroxide) to form the desired propargylated product.
  3. Deprotection: After substitution, the protecting group is removed to yield N-Propargyl-1(S)-aminoindan.

This method has been noted for its simplicity and efficiency, allowing for high yields and purity suitable for industrial applications .

Molecular Structure Analysis

Structure

N-Propargyl-1(S)-aminoindan features a propargyl group attached to the nitrogen atom of an aminoindan structure. The molecular formula is C12_{12}H13_{13}N, and it possesses a unique three-dimensional conformation due to the presence of both aliphatic and aromatic components.

Data

  • Molecular Weight: Approximately 187.24 g/mol
  • Structural Representation: The compound can be represented as follows:
C9H10N+C3H4C12H13N\text{C}_9\text{H}_{10}\text{N}+\text{C}_3\text{H}_4\rightarrow \text{C}_{12}\text{H}_{13}\text{N}

This indicates the combination of an aminoindan structure with a propargyl moiety.

Chemical Reactions Analysis

Reactions

N-Propargyl-1(S)-aminoindan participates in various chemical reactions typical of propargylamines. Key reactions include:

  1. Hydrogenation: Under specific conditions, it can be hydrogenated to yield saturated derivatives.
  2. Alkylation: The nitrogen atom can undergo further alkylation reactions, expanding its utility in synthetic chemistry.
  3. Reactivity with Electrophiles: The presence of the propargyl group allows for reactions with electrophiles, facilitating further functionalization.

Technical Details

The synthesis typically involves refluxing in organic solvents such as acetonitrile or dichloromethane under controlled temperatures to optimize yields and selectivity .

Mechanism of Action

Process

N-Propargyl-1(S)-aminoindan acts primarily by irreversibly inhibiting monoamine oxidase B. This inhibition leads to increased levels of dopamine in the brain, providing symptomatic relief in Parkinson's disease patients.

Data

Research indicates that Rasagiline exhibits a high degree of selectivity for MAO-B over MAO-A, making it particularly effective for enhancing dopaminergic activity without significantly affecting other neurotransmitter systems . The mechanism involves covalent modification of the enzyme's active site, leading to prolonged inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but should be handled under neutral conditions to prevent degradation.

Relevant analyses include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm purity and structural integrity during synthesis .

Applications

N-Propargyl-1(S)-aminoindan has several significant applications:

  • Pharmaceutical Use: Primarily used as a treatment for Parkinson's disease due to its neuroprotective properties and ability to enhance dopamine levels.
  • Research Tool: Utilized in studies investigating MAO inhibition and its implications in neurodegenerative diseases.
  • Potential Future Applications: Ongoing research explores its role in other neurological disorders and potential benefits beyond Parkinson's disease treatment.

Properties

CAS Number

185517-74-2

Product Name

N-Propargyl-1(S)-aminoindan

IUPAC Name

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1

InChI Key

RUOKEQAAGRXIBM-LBPRGKRZSA-N

SMILES

C#CCNC1CCC2=CC=CC=C12

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

C#CCN[C@H]1CCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.